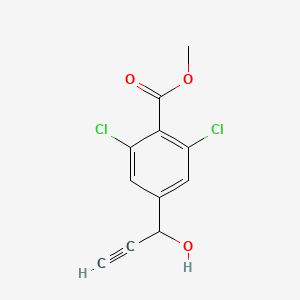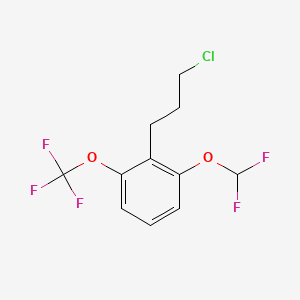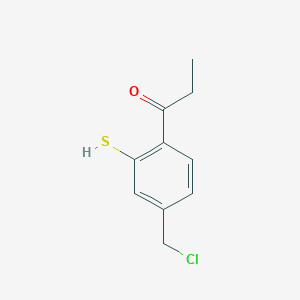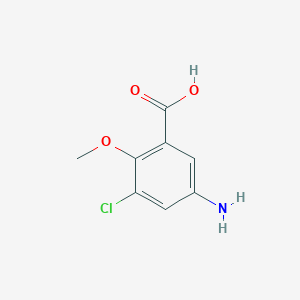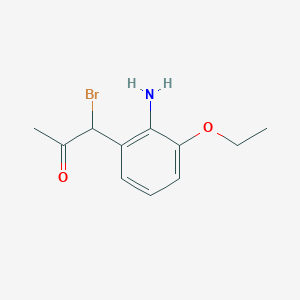
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Méthodes De Préparation
The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by difluoromethylation and chlorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety. These methods often utilize automated systems to monitor and adjust reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromomethyl and chloropropanone groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds include other halogenated and fluorinated organic molecules, such as:
1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains a trifluoromethyl group instead of difluoromethyl.
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-bromopropan-2-one: Features a bromine atom in place of chlorine.
Propriétés
Formule moléculaire |
C11H10BrClF2O |
|---|---|
Poids moléculaire |
311.55 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2 |
Clé InChI |
KJENQLMMTJZJKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


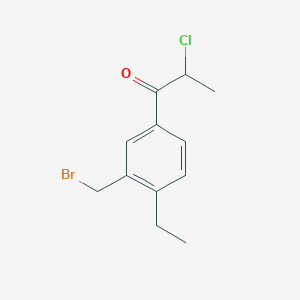
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)



